molecular formula C15H14O2 B12303178 2-([1,1'-Biphenyl]-2-yl)propanoic acid

2-([1,1'-Biphenyl]-2-yl)propanoic acid

Cat. No.: B12303178
M. Wt: 226.27 g/mol
InChI Key: YMXMDERILJQYMS-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yl)propanoic acid is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yl)propanoic acid typically involves the reaction of biphenyl with propanoic acid under specific conditions. One common method involves the use of benzyl cyanide, dimethyl carbonate, methylbenzene, and sodium methoxide. The mixture is heated to 20-100°C under a pressure of 0.5-6 MPa and allowed to react for 1-10 hours. After the reaction, the byproduct methanol is removed, and the mixture is cooled. Dimethyl sulfate is then added dropwise, and the reaction is maintained at 45-105°C for 1-10 hours. The final product is obtained through basic hydrolysis and acidification, resulting in a high-purity compound with a yield greater than 92% .

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The equipment used is designed to handle high pressures and temperatures, making the production process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted biphenyl derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit prostaglandin-endoperoxide synthase, reducing the production of prostaglandins and pyrogens. This inhibition leads to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure.

    Ibuprofen: Another propanoic acid derivative with anti-inflammatory properties.

    Naproxen: A related compound with analgesic and anti-inflammatory effects.

Uniqueness

2-([1,1’-Biphenyl]-2-yl)propanoic acid is unique due to its specific biphenyl structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)

InChI Key

YMXMDERILJQYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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